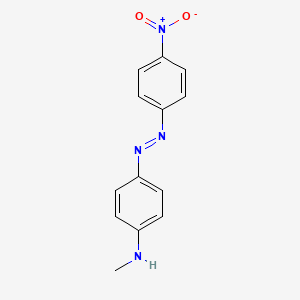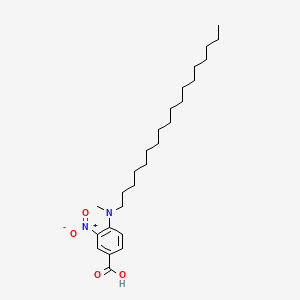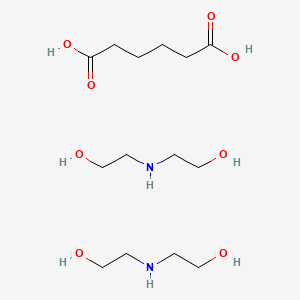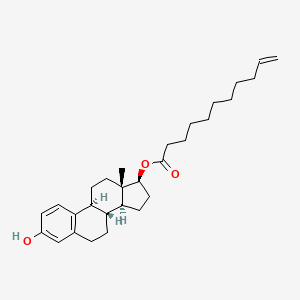![molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0](/img/structure/B12675171.png)
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a chemical compound derived from the phenanthrene family It is known for its complex structure, which includes a nitrophenanthrene carboxylic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.
Aplicaciones Científicas De Investigación
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.
Comparación Con Compuestos Similares
Similar Compounds
Aristolochic Acid I: 8-methoxy-6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Aristolochic Acid II: 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Uniqueness
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion
Propiedades
Número CAS |
94213-68-0 |
|---|---|
Fórmula molecular |
C16H8NNaO6 |
Peso molecular |
333.23 g/mol |
Nombre IUPAC |
sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
IFCATRHBIOPSEC-UHFFFAOYSA-M |
SMILES canónico |
C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





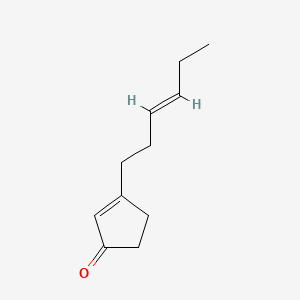
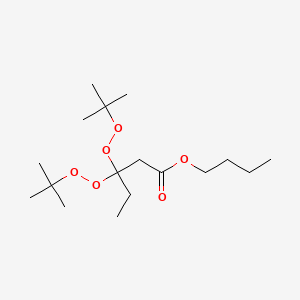

![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
